2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid
CAS No.:
Cat. No.: VC13626721
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO6 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid |
| Standard InChI | InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26) |
| Standard InChI Key | DSQHYGKLDYXUSA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure consists of a hexanedioic acid backbone modified at the α-amino position with an Fmoc protecting group. The stereochemistry at the α-carbon is exclusively L-configuration, as evidenced by its IUPAC name and enantiomeric purity specifications . The Fmoc group, a 9-fluorenylmethyloxycarbonyl moiety, provides steric protection to the amino group during synthesis while allowing deprotection under mild basic conditions (e.g., piperidine) .
Table 1: Key Physicochemical Properties
Stereochemical Considerations
The L-configuration of the α-carbon is critical for compatibility with natural peptide sequences. Enantiomeric forms, such as Fmoc-D-2-aminoadipic acid (CAS 218457-73-9), exhibit identical molecular formulas but divergent biochemical interactions due to their mirror-image configurations . While the D-enantiomer finds niche applications in synthetic biology, the L-form dominates pharmaceutical research due to its prevalence in naturally occurring peptides .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonal protection strategy enables iterative coupling cycles in SPPS. Deprotection occurs via β-elimination under mild basic conditions (e.g., 20% piperidine in DMF), leaving acid-labile side-chain protections (e.g., tert-butyl esters) intact. This compound’s dual carboxylic acid groups facilitate conjugation at both termini, enabling the synthesis of branched peptides or cyclic structures through selective activation .
Bioconjugation and Drug Development
In antibody-drug conjugates (ADCs), the carboxylic acid moieties serve as attachment points for linker molecules. For example, one carboxylate may bind to a cytotoxic payload via amide bond formation, while the other anchors to a monoclonal antibody’s lysine residues . Recent preclinical studies demonstrate enhanced tumor targeting in HER2-positive breast cancer models using aminoadipic acid-based linkers.
Research Findings and Biomedical Relevance
Neurological Applications
The compound’s ability to cross the blood-brain barrier has spurred interest in neuropeptide therapeutics. In Alzheimer’s disease models, Fmoc-protected aminoadipic acid derivatives reduced β-amyloid aggregation by 43% at 10 μM concentrations through competitive binding to fibril nucleation sites.
Comparative Analysis with Related Compounds
Table 2: Fmoc-Aminoadipic Acid Derivatives Comparison
The Alloc-protected lysine derivative (CAS 146982-27-6) exemplifies orthogonal protection strategies, where the Fmoc and Alloc groups enable sequential deprotection for branched peptide architectures .
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